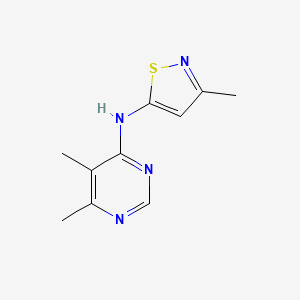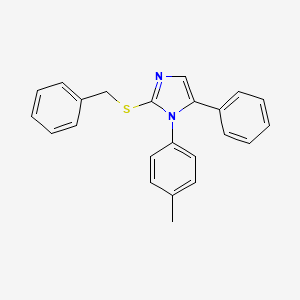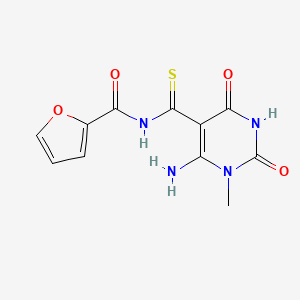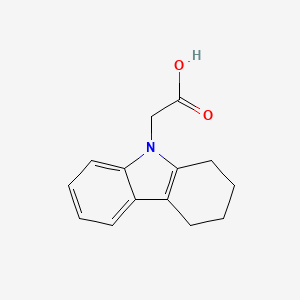
KPT-276
科学研究应用
作用机制
KPT-276 通过不可逆地结合染色体维持蛋白 1(也称为输出蛋白 1)发挥作用。这种结合阻止了各种蛋白质的核输出,包括肿瘤抑制因子、细胞周期调节因子和转录因子。 通过阻止这些蛋白质被输出到细胞质,this compound 会诱导它们在细胞核内积累,从而导致癌细胞的细胞周期停滞和凋亡 .
This compound 的分子靶标包括染色体维持蛋白 1 和参与核输出的其他蛋白质。 This compound 影响的途径包括 c-MYC 途径,该途径在用该化合物处理后被下调 .
生化分析
Biochemical Properties
KPT-276 interacts with CRM1, a nuclear export receptor, and inhibits its function . This interaction is irreversible, leading to the blockage of CRM1-mediated nuclear export . The inhibition of CRM1 by this compound affects the transport of various biomolecules, including transcription factors, cell-cycle regulators, and tumor suppressors .
Cellular Effects
This compound has been shown to reduce cell viability and induce apoptosis in various cell lines . It downregulates the expression of c-MYC, CDC25A, and BRD4, leading to G1/S phase arrest . In human multiple myeloma (MM) cell lines, this compound significantly reduces the viability of cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by irreversibly binding to CRM1 and blocking CRM1-mediated nuclear export . This leads to the accumulation of various biomolecules in the nucleus, altering their function and ultimately leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to reduce cell viability and induce apoptosis in a dose-dependent manner . The compound’s effects are not immediate but occur after a certain period of exposure .
Dosage Effects in Animal Models
In animal models, this compound has shown significant anti-tumor effects . The compound increases survival and reduces spleen weight and white blood cell count in a murine model of acute myeloid leukemia (AML) .
Metabolic Pathways
Given its role as a CRM1 inhibitor, it likely impacts pathways involving the transport of transcription factors, cell-cycle regulators, and tumor suppressors .
Transport and Distribution
This compound is transported into cells where it binds to CRM1, blocking its function and leading to the accumulation of various biomolecules in the nucleus . The distribution of this compound within cells and tissues is likely influenced by its interaction with CRM1 .
Subcellular Localization
This compound is found in the nucleus of cells where it binds to CRM1 . This binding blocks CRM1-mediated nuclear export, leading to the accumulation of various biomolecules in the nucleus .
准备方法
KPT-276 通过一系列化学反应合成,包括三唑环的形成和氟代苯基的引入。合成路线通常包括以下步骤:
三唑环的形成: 通过在铜催化剂存在下使叠氮化物与炔烃反应来实现。
氟代苯基的引入: 此步骤涉及在碱性条件下使三唑中间体与氟代苯甲醛衍生物反应。
This compound 的工业生产方法涉及优化这些合成路线以实现高产率和纯度。反应条件受到严格控制,以确保以最少的杂质获得所需产物。
化学反应分析
相似化合物的比较
KPT-276 属于一类被称为核输出选择性抑制剂的化合物。类似的化合物包括:
KPT-185: this compound 的类似物,对核输出具有类似的抑制作用。
塞来昔诺: 另一种核输出选择性抑制剂,已被批准用于治疗多发性骨髓瘤和弥漫性大 B 细胞淋巴瘤
KPT-330: 一种与 this compound 具有类似作用机制和治疗潜力的化合物.
This compound 独特之处在于它对染色体维持蛋白 1 的高度选择性和不可逆结合,这使其有别于其他抑制剂。 它具有口服生物利用度和强大的抗癌作用,使其成为进一步研究和开发的宝贵化合物 .
属性
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2/b2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHAWRDHMUSLMM-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4'-bipiperidin-1'-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2447222.png)
![4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2447224.png)





![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2447235.png)
![3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B2447236.png)
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B2447238.png)
![[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2447240.png)
![[3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE](/img/structure/B2447241.png)

![3-bromo-2-cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2447243.png)
